Perfluorohexyl ethylphosphonic acid
Overview
Description
Perfluorohexyl ethylphosphonic acid (PFHEP) is a synthetic, fluorinated compound with the molecular formula C8H6F13O3P
Mechanism of Action
Target of Action
Perfluorohexyl Ethylphosphonic Acid, also known as Cheminox FHP 2OH, is a complex compound with a variety of potential targets. These targets play a crucial role in maintaining the stability of the tear film on the ocular surface .
Mode of Action
The interaction of this compound with its targets results in significant changes. It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This action helps to maintain the stability of the tear film, which is essential for eye health .
Biochemical Pathways
It is suggested that the compound’s interaction with the lipid layer and meibomian glands could influence various biochemical processes related to tear film stability
Pharmacokinetics
It is known that similar compounds, such as perfluorohexane sulfonic acid, have been detected in human blood and breast milk worldwide . This suggests that this compound may have similar bioavailability and distribution properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in maintaining tear film stability. By forming a protective layer over the tear film, it prevents evaporation and helps to alleviate symptoms of dry eye disease . This action can lead to increased reflex lacrimation and blinking, which may relieve dry eye conditions and reduce ocular discomfort and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: PFHEP can be synthesized through various synthetic routes, including the fluorination of hexyl ethylphosphonic acid using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2). The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the fluorination process.
Industrial Production Methods: In an industrial setting, PFHEP is produced through large-scale fluorination processes, which involve the use of specialized reactors and equipment to handle the highly reactive fluorinating agents. The production process is carefully controlled to ensure the safety and efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: PFHEP undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: PFHEP can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one functional group with another, and can be achieved using nucleophiles or electrophiles under specific reaction conditions.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, oxidized or reduced forms of PFHEP, and substituted derivatives with different functional groups.
Scientific Research Applications
PFHEP has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: PFHEP is used as a reagent in organic synthesis and as a building block for the preparation of fluorinated compounds.
Biology: PFHEP is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems and to develop new biomaterials.
Industry: PFHEP is used in the production of fluorinated materials, such as coatings, lubricants, and surfactants, which have enhanced properties compared to their non-fluorinated counterparts.
Comparison with Similar Compounds
PFHEP is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include perfluorooctyl ethylphosphonic acid, perfluorodecyl ethylphosphonic acid, and perfluorododecyl ethylphosphonic acid. These compounds share similar structural features but differ in the length of the perfluorinated alkyl chain, which affects their properties and applications.
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Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXIXSRZQUFPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179883 | |
Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252237-40-4, 1203556-78-8 | |
Record name | Perfluorohexyl ethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252237404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Perfluorohexyl)ethyl phosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 252237-40-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROHEXYL ETHYLPHOSPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H915F99WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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